molecular formula C6H6ClNOS B2576019 Ethanone, 2-chloro-1-(4-methyl-5-thiazolyl)- CAS No. 859984-32-0

Ethanone, 2-chloro-1-(4-methyl-5-thiazolyl)-

Cat. No. B2576019
CAS RN: 859984-32-0
M. Wt: 175.63
InChI Key: NIRSUSVIAQGOQL-UHFFFAOYSA-N
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Description

“Ethanone, 2-chloro-1-(4-methyl-5-thiazolyl)-” is a chemical compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Scientific Research Applications

Microwave-Assisted Synthesis for Anti-Cancer Agents

The compound served as a building block in the synthesis of novel thiazole derivatives through a microwave-assisted one-pot three-component reaction. These derivatives were evaluated for their anti-tumor activities against MCF-7 tumor cells, revealing promising activities in several compounds, which could be explored further for their potential as anti-breast cancer agents (Mahmoud et al., 2021).

Anticholinesterase Activities

In another study, derivatives of the compound were synthesized and investigated for their anticholinesterase activities. This research aimed at exploring the potential therapeutic applications of these derivatives, especially in treating diseases like Alzheimer's that involve cholinergic system dysfunctions (Mohsen et al., 2014).

Biotransformation for Chiral Intermediates

A novel bacterial strain capable of biotransforming "Ethanone, 2-chloro-1-(4-methyl-5-thiazolyl)-" to a chiral intermediate with high stereoselectivity was isolated. This study highlights the biotechnological application of the compound in synthesizing chiral intermediates for antifungal agents, showcasing a biocatalytic approach to drug synthesis (Miao et al., 2019).

Antimicrobial and Antimalarial Activities

The compound was also a precursor in the synthesis of imidazo[2,1-b]thiazole derivatives. These derivatives were screened for antimicrobial and antimalarial activities, demonstrating good antibacterial activity and some promising antimalarial activity, indicating their potential in developing new treatments for infectious diseases (Vekariya et al., 2017).

Virtual Screening for COVID-19 Protease Inhibition

A study synthesized novel thiadiazole-based molecules containing 1,2,3-triazole moiety from "Ethanone, 2-chloro-1-(4-methyl-5-thiazolyl)-" as a precursor. These molecules were identified through structure-guided virtual screening as potential inhibitors against the COVID-19 main protease, highlighting the compound's role in addressing the global pandemic challenge (Rashdan et al., 2021).

properties

IUPAC Name

2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNOS/c1-4-6(5(9)2-7)10-3-8-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRSUSVIAQGOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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